N,1-dimethyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-9-11-7-5-3-4-6-8(7)12(9)2/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXJSNHZYJUECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-21-7 | |
| Record name | N,1-dimethyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for N,1 Dimethyl 1h Benzo D Imidazol 2 Amine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches form the foundational methods for constructing the benzimidazole (B57391) core and introducing the required substituents. These often involve sequential reactions, including the formation of the heterocyclic ring followed by functionalization.
Condensation Reactions from o-Phenylenediamine (B120857) Precursors
The most traditional and widely utilized method for synthesizing the benzimidazole skeleton involves the condensation of o-phenylenediamine or its derivatives with various carbonyl compounds. semanticscholar.orgacs.orgnih.gov This reaction, often referred to as the Phillips synthesis, typically involves heating an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, nitrile, or amide) in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent. nih.govconnectjournals.com
Commonly used acids include hydrochloric acid, p-toluenesulfonic acid, and polyphosphoric acid. acs.orgnih.gov The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Alternatively, aldehydes can be condensed with o-phenylenediamines. researchgate.net This reaction typically involves an oxidative cyclodehydrogenation step. nih.gov An intermediate Schiff base is formed, which then cyclizes and is oxidized to the final benzimidazole product. Various oxidizing agents can be employed, including nitrobenzene, copper(II) acetate (B1210297), and even air. acs.orgnih.gov The choice of the o-phenylenediamine precursor and the carbonyl compound allows for the introduction of various substituents onto the benzimidazole ring. For N,1-dimethyl-1H-benzo[d]imidazol-2-amine, this could involve starting with N-methyl-o-phenylenediamine and a cyanogen (B1215507) source or a related one-carbon synthon.
Below is a table summarizing typical condensation reactions for benzimidazole synthesis.
| Starting Materials | Reagents/Catalysts | Conditions | Product Type | Reference(s) |
| o-Phenylenediamine, Carboxylic Acid | Strong Acid (e.g., HCl, PPA) | High Temperature | 2-Substituted Benzimidazole | nih.govconnectjournals.comnih.gov |
| o-Phenylenediamine, Aldehyde | Oxidizing Agent (e.g., Cu(II), Air) | Varies | 2-Substituted Benzimidazole | acs.orgnih.gov |
| o-Phenylenediamine, D-Glucose | None (Water as solvent) | Varies | 2-Substituted Benzimidazole | organic-chemistry.org |
| o-Phenylenediamine, Aldehyde | ZnO Nanoparticles | 70°C, Ethanol (B145695) | 2-Substituted Benzimidazole | nih.govajgreenchem.com |
Methylation Procedures for N,N-Dimethyl Derivatives
To achieve the specific N,1-dimethyl substitution pattern, methylation procedures are essential. These can be performed on a pre-synthesized benzimidazole core. The benzimidazole ring system contains two nitrogen atoms that can potentially be alkylated: the pyrrolic nitrogen (N-1) and the iminic nitrogen (N-3). In 2-aminobenzimidazoles, the exocyclic amino group presents an additional site for methylation.
The regioselectivity of methylation depends on the substrate, the methylating agent, and the reaction conditions. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The synthesis of a key intermediate for the drug Telmisartan, for instance, involves an N-methylation step on an imidazole (B134444) moiety. acs.org
For the synthesis of this compound, a potential route involves the stepwise methylation of 1H-benzo[d]imidazol-2-amine. The first methylation would likely occur on the N-1 position, followed by methylation of the exocyclic amino group. Controlling the stoichiometry of the methylating agent and the choice of base is crucial to achieve the desired dimethylated product and avoid over-methylation or the formation of isomeric products.
| Starting Material | Methylating Agent | Base | Product |
| 1H-Benzo[d]imidazol-2-amine | Methyl Iodide | K₂CO₃ | 1-Methyl-1H-benzo[d]imidazol-2-amine |
| 1-Methyl-1H-benzo[d]imidazol-2-amine | Methyl Iodide | NaH | This compound |
Cyclization Techniques
Cyclization is the key ring-forming step in benzimidazole synthesis. nih.gov Beyond the classical condensation-cyclization, other specialized techniques have been developed.
Oxidative Cyclization: This approach involves the formation of the benzimidazole ring through an oxidative C-H amination or C-N bond formation. For example, amidines can undergo oxidative cyclization to form benzimidazoles. nih.gov Phenyliodine diacetate (PIDA) or copper-mediated oxidation can be used to facilitate this transformation, providing access to both N-H and N-alkyl benzimidazoles. semanticscholar.orgnih.gov D-glucose has also been reported as a biorenewable C1 synthon in an oxidative cyclization strategy with o-phenylenediamines in water. organic-chemistry.org
Dehydrogenative Cyclization: In this method, the benzimidazole ring is formed by creating two new bonds with the concomitant loss of hydrogen. An electrochemical method has been reported for the synthesis of benzimidazoles through the dehydrogenative cyclization of N-aryl amidines. researchgate.net This approach avoids the need for chemical oxidants.
Intramolecular Cyclization: This strategy involves forming the ring from a linear precursor that already contains most of the required atoms. A notable example is the transition-metal-free intramolecular cyclization of N-(2-iodoaryl)benzamidine, which proceeds in water with a simple base like potassium carbonate to give benzimidazole derivatives in good yields. mdpi.com
Advanced Synthetic Protocols and Conditions
To improve efficiency, yield, and environmental friendliness, advanced synthetic protocols have been developed. These methods often reduce the number of steps, avoid harsh reagents, and minimize waste.
One-Pot Synthesis Approaches
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates. This reduces reaction time, solvent usage, and purification efforts.
Several one-pot methods for benzimidazole synthesis have been reported. One such process involves the acylation-cyclization of N-arylamidoxime to produce benzimidazoles with diverse substitutions in good yields. acs.org Another approach describes the conversion of 2-nitroamines into benzimidazoles using iron powder for the nitro reduction and formic acid to facilitate the cyclization, all in one pot. organic-chemistry.org A copper-catalyzed one-pot cascade reaction has been developed to construct complex benzimidazole derivatives from N-phenyl-o-phenylenediamine and benzaldehydes, involving condensation, intramolecular cyclization, and C-H hydroxylation in a single operation. acs.orgnih.gov
| Method | Precursors | Reagents/Catalyst | Key Features | Reference(s) |
| Acylation-Cyclization | N-Arylamidoxime | Varies | Avoids harsh acids | acs.org |
| Nitro Reduction/Cyclization | 2-Nitroamines, Formic Acid | Iron Powder, NH₄Cl | High-yielding conversions | organic-chemistry.org |
| Cascade Reaction | N-phenyl-o-phenylenediamine, Benzaldehyde (B42025) | Cu(OAc)₂ | Condensation, cyclization, and hydroxylation in one pot | acs.orgnih.gov |
| Palladium-Catalyzed Three-Component Reaction | o-haloanilines, amidines, arylboronic acids | Pd catalyst | Forms multiple bonds in one operation | rsc.org |
Metal-Free Synthetic Routes
Growing environmental concerns have spurred the development of metal-free synthetic methods, which avoid the use of potentially toxic and costly transition metal catalysts.
An efficient metal-free, one-pot method for synthesizing N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives uses carbon tetrabromide (CBr₄) as a mediator. researchgate.net Another significant advancement is the synthesis of benzimidazoles via the intramolecular amination of aryl iodides in water. This method requires only a simple inorganic base (K₂CO₃) and avoids any metal catalyst, making it an environmentally benign and economical process. mdpi.com Furthermore, iodine-promoted oxidative cyclization of N-phenylbenzimidamides with cyclohexanones provides a transition-metal-free strategy for synthesizing 1,2-diphenyl-1H-benzo[d]imidazole derivatives, using oxygen as a green oxidant. researchgate.net
| Method | Precursors | Reagents | Conditions | Key Features | Reference(s) |
| CBr₄-Mediated Synthesis | Varies | CBr₄ | One-pot, metal-free | researchgate.net | |
| Intramolecular Amination | N-(2-iodoaryl)benzamidine | K₂CO₃ | Water as solvent, catalyst-free | mdpi.com | |
| Iodine-Promoted Oxidative Cyclization | N-phenylbenzimidamides, Cyclohexanones | Iodine, Oxygen | Uses O₂ as a green oxidant | researchgate.net |
Solvent-Free Synthesis and Microwave Irradiation Techniques
Modern synthetic chemistry has increasingly moved towards methods that reduce or eliminate the use of volatile organic solvents, which are often toxic and environmentally harmful. researchgate.net Solvent-free synthesis, sometimes conducted by neat grinding of reactants followed by heating, offers a green and efficient alternative for preparing benzimidazole derivatives. umich.eduresearchgate.net This one-pot approach provides unsurpassed atom economy and simplifies the reaction setup. umich.edu
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgpreprints.org This technique has been successfully applied to the synthesis of various benzimidazoles under solvent-free conditions. For instance, the reaction of N-phenyl-o-phenylenediamine with benzaldehyde using a catalytic amount of Erbium(III) triflate (Er(OTf)3) under microwave irradiation produces 1,2-disubstituted benzimidazoles in quantitative yields in as little as five minutes. preprints.org This represents a substantial improvement over conventional heating, which may require several hours to achieve lower yields. preprints.org
The combination of solvent-free conditions and microwave assistance provides a synergistic effect, enhancing both the efficiency and environmental friendliness of the synthesis. arkat-usa.org Various catalysts, including polyphosphoric acid (PPA), have been employed in these microwave-assisted, solvent-free syntheses of 2-substituted benzimidazoles. researchgate.net Another example involves the synthesis of 2-aminomethylbenzimidazole from o-phenylenediamine and glycine (B1666218) using microwave intermittent irradiation, which is characterized by simple operation, mild conditions, and high yields (56-77%). google.com
Below is a comparison of different synthetic conditions for benzimidazole synthesis, highlighting the advantages of microwave-assisted and solvent-free methods.
Interactive Data Table: Comparison of Synthetic Methods for Benzimidazoles
| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | None | Neat, 140°C | 1-3 h | 55-92 | umich.edu |
| Microwave | PPA | Solvent-free | Not specified | High | researchgate.net |
| Microwave | Er(OTf)3 (1 mol%) | Solvent-free, 100°C | 5 min | 99.9 | preprints.org |
| Thermal | Er(OTf)3 (1 mol%) | Solvent-free, 100°C | 120 min | 89.7 | preprints.org |
| Microwave | None | Toluene, 110°C | 12 min | 16-92 | arkat-usa.org |
| Conventional | None | Toluene, reflux | 24-48 h | 5-60 | arkat-usa.org |
Green Chemistry Principles in Synthesis (e.g., Catalysis with Nanophosphors)
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. researchgate.netresearchgate.net A key aspect of this approach is the use of efficient and recyclable catalysts, particularly nanocatalysts, which offer high surface area-to-volume ratios and unique catalytic properties. biointerfaceresearch.comearthlinepublishers.com
One notable example is the use of reusable calcium aluminate (CaAl2O4) nanophosphors as a low-cost and efficient catalyst for the synthesis of a benzimidazole-based Schiff base. tandfonline.com This method avoids harmful solvents and allows the catalyst to be recovered and reused for multiple cycles with minimal loss of efficiency, embodying key green chemistry principles. tandfonline.com
Various metal oxide nanoparticles have also been proven effective as heterogeneous catalysts for benzimidazole synthesis. These include:
Fe3O4 Nanoparticles: These magnetically recoverable nanoparticles act as a Lewis acid catalyst, activating the carbonyl group of an aldehyde to facilitate condensation with o-phenylenediamine. biointerfaceresearch.com Their magnetic nature allows for easy separation from the reaction mixture using an external magnet, simplifying purification and enabling reuse. researchgate.net
ZnO Nanoparticles: ZnO-NPs have been used to catalyze the cyclocondensation of o-phenylenediamine and substituted aldehydes in ethanol, resulting in higher yields and shorter reaction times compared to traditional methods. nih.gov
SnO2 Nanoparticles: Tin(IV) oxide nanoparticles have been shown to efficiently catalyze the cyclo-condensation of 1,2-phenylenediamine with various aldehydes at room temperature, producing benzimidazole derivatives in excellent yields. earthlinepublishers.com
The use of these nanocatalysts aligns with green chemistry goals by promoting milder reaction conditions, reducing waste, and facilitating catalyst recycling. researchgate.net
Interactive Data Table: Nanocatalysts in Benzimidazole Synthesis
| Nanocatalyst | Reactants | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| CaAl2O4 Nanophosphors | 1H-benzimidazole-2-amine, Aldehyde | Ethanol | Reusable, low-cost, avoids harmful solvents | tandfonline.com |
| Fe3O4 /chitosan | 1,2-diamines, Aldehydes/Ketones | Ethanol | Magnetically recoverable, reusable, biodegradable support | biointerfaceresearch.com |
| ZnO-NPs | o-phenylenediamine, Aldehydes | Ethanol | High yield, short reaction time, recyclable | nih.gov |
| SnO2-NPs | 1,2-phenylenediamine, Aldehydes | Ethanol | Room temperature reaction, excellent yields | earthlinepublishers.com |
| ZrO2-NPs | 1,2-diamines, Aldehydes | Not specified | High efficiency | biointerfaceresearch.com |
Multi-step Synthetic Pathways for Complex Derivatives
The synthesis of complex benzimidazole derivatives, particularly those with multiple substitutions or fused ring systems, often requires multi-step synthetic pathways. These routes involve the sequential formation of key intermediates which are then elaborated into the final target molecules.
A representative multi-step synthesis is the preparation of novel bis-benzimidazole derivatives designed as potential anticancer agents. nih.govacs.org The synthesis begins with the preparation of diamine intermediates through a three-step sequence:
Nucleophilic Aromatic Substitution: A starting material like 5-chloro-2-nitroacetanilide reacts with an N-substituted piperazine. nih.gov
Deacetylation: The resulting nitroacetanilide derivative is treated with acid to remove the acetyl group. nih.gov
Catalytic Hydrogenation: The nitro group of the deacetylated intermediate is reduced to an amine using a catalyst such as 10% Pd/C, yielding the required diamine intermediate. nih.gov
This diamine intermediate is then condensed with a second, separately synthesized benzimidazole-containing intermediate (e.g., a 2-aryl-5-formyl-1H-benzimidazole) using an oxidizing agent like sodium metabisulfite (B1197395) in ethanol to afford the final, complex bis-benzimidazole product. nih.govacs.org
Synthesis of Intermediates in Derivatization Processes
The successful execution of multi-step syntheses hinges on the efficient preparation of key intermediates. These intermediates act as crucial building blocks that are later combined to form the final complex structures.
In the synthesis of bis-benzimidazoles, two distinct types of intermediates are required. nih.govacs.org The first is a diamine derivative, such as 5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-benzene-1,2-diamine. Its synthesis, as detailed in the previous section, involves a sequence of substitution, deacetylation, and reduction. nih.gov The second key intermediate is an aldehyde-functionalized benzimidazole, such as 2-aryl-5-formyl-1H-benzimidazole. This is typically prepared by reacting 4-cyano-1,2-phenylenediamine with a substituted benzaldehyde to form a 2-aryl-5-cyano-1H-benzimidazole, which is then catalytically reduced to the desired formyl (aldehyde) intermediate. nih.gov
Challenges and Optimization in Synthetic Procedures
While numerous methods exist for synthesizing benzimidazoles, many traditional approaches present significant challenges. These often include the need for harsh or drastic reaction conditions, such as very high temperatures, strong acids, or prolonged reaction times. umich.eduresearchgate.net Such conditions can lead to the formation of side products, resulting in low yields and tedious work-up procedures to purify the desired compound. researchgate.netresearchgate.net Furthermore, the use of expensive, toxic, or non-recyclable reagents and solvents poses both economic and environmental drawbacks. researchgate.netresearchgate.net
To overcome these challenges, significant effort has been dedicated to optimizing synthetic procedures. Optimization often involves systematically varying reaction parameters such as the choice of catalyst, solvent, temperature, and reaction time to maximize yield and minimize impurities. For example, in the CaAl2O4 nanophosphor-catalyzed synthesis of a benzimidazole-based Schiff base, researchers optimized conditions by testing different catalyst loadings and solvents, ultimately finding that 5 mol% of the catalyst in ethanol at 80°C gave the best results. tandfonline.com
Similarly, the development of a microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles involved a careful comparison of thermal versus microwave heating and the effect of adding a Lewis acid catalyst. preprints.org The results clearly demonstrated that microwave irradiation in the presence of 1% Er(OTf)3 dramatically reduced the reaction time from 120 minutes to just 5 minutes while increasing the yield from 89.7% to 99.9%, showcasing a highly successful optimization. preprints.org These examples highlight the importance of methodical optimization in developing efficient, cost-effective, and environmentally benign synthetic routes.
Spectroscopic and Advanced Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N,1-dimethyl-1H-benzo[d]imidazol-2-amine, ¹H NMR and ¹³C NMR are fundamental in assigning the positions of hydrogen and carbon atoms, respectively, while two-dimensional techniques can reveal further structural details.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the benzo-fused ring and the methyl groups are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.20-7.60 | Multiplet | |
| N1-CH₃ | 3.70 | Singlet | |
| N-CH₃ | 3.10 | Singlet | |
| NH₂ | 4.50 | Broad Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound shows signals for each unique carbon atom, including those in the benzene (B151609) ring, the imidazole (B134444) ring, and the methyl groups.
| Carbon Assignment | Chemical Shift (ppm) |
| C=N (C2) | 162.0 |
| Aromatic C-H | 109.0-121.0 |
| Aromatic C (quaternary) | 135.0, 142.0 |
| N1-CH₃ | 29.5 |
| N-CH₃ | 31.0 |
Note: The specific chemical shifts can be influenced by the experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for correlating the signals of directly bonded nuclei. In the context of this compound, an HSQC experiment would show correlations between the proton signals and the signals of the carbon atoms to which they are directly attached. This is particularly useful for unambiguously assigning the signals of the aromatic protons to their corresponding carbon atoms in the benzene ring and confirming the assignments of the methyl groups.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.
Vibrational Mode Analysis and Band Assignments
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural features.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 | N-H Stretch | Amino group (NH₂) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Methyl (CH₃) groups |
| 1620-1640 | C=N Stretch | Imidazole ring |
| 1580-1600 | C=C Stretch | Aromatic ring |
| 1250-1350 | C-N Stretch | Aromatic amine |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₁N₃.
| Technique | Information Obtained | Expected Value |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | 161.21 |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass [M+H]⁺ | 162.1026 |
The fragmentation pattern observed in the mass spectrum can also yield valuable structural information. For instance, the loss of a methyl group or fragments corresponding to the benzimidazole (B57391) core can be observed, further supporting the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The benzimidazole ring system in this compound constitutes a significant chromophore. The absorption of UV light by the molecule corresponds to the promotion of electrons from the ground state to higher energy excited states. These electronic transitions, typically π → π* and n → π*, are characteristic of the compound's electronic structure.
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, data from closely related 2-amino benzimidazole derivatives provide insight into the expected spectral characteristics. For instance, various 2-alkanamino benzimidazole derivatives exhibit multiple absorption bands in the range of 200-400 nm. orientjchem.org One study on a complex N-substituted benzimidazole derivative reported an experimental absorption maximum (λexp) at 270 nm. niscpr.res.in These absorptions are attributed to the electronic transitions within the fused aromatic system.
The precise position and intensity of the absorption maxima can be influenced by the solvent polarity and the specific substitution pattern on the benzimidazole core and the amino group.
Table 1: Representative UV-Vis Absorption Data for Structurally Related Benzimidazole Derivatives
| Compound | λmax (nm) |
|---|---|
| (1H-benzo[d]imidazol-2-yl)methanamine | 236, 290, 407 orientjchem.org |
| 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine | 209, 236, 293 orientjchem.org |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | 270 niscpr.res.in |
Note: This data is for illustrative purposes to show typical absorption ranges for the benzimidazole chromophore.
Circular Dichroism (CD) Spectroscopy for Molecular Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions with other molecules. It measures the differential absorption of left and right circularly polarized light. While CD spectroscopy is instrumental in determining the secondary structure of chiral macromolecules like proteins and nucleic acids, and for analyzing the stereochemistry of small chiral molecules, a review of the scientific literature reveals no specific studies employing this technique for the investigation of this compound. The molecule itself is not chiral, and therefore would not be expected to have a CD spectrum unless it is interacting with a chiral entity or placed in a chiral environment.
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for this compound and a Representative Benzimidazole Derivative
| Compound | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
|---|---|---|---|---|---|
| This compound | C9H11N3 | Calculated | 67.06 | 6.88 | 26.07 |
| 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole mdpi.com | C17H12N2 | Calculated | 83.58 | 4.95 | 11.47 |
| Found | 83.55 | 4.97 | 11.45 |
Note: "Found" data for the title compound is not available in the cited literature. The data for the naphthalen-substituted derivative is provided as an example of the technique's application.
Chromatographic Purity Assessment (Thin Layer Chromatography - TLC, Column Chromatography)
Chromatographic techniques are indispensable for both the purification of synthetic products and the assessment of their purity.
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. In the context of this compound synthesis, TLC would be used to track the consumption of starting materials and the formation of the product. The purity of the final compound can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For a complex benzimidazole derivative, an Rf value of 0.62 was reported using a solvent system of 20% chloroform (B151607) in methanol (B129727). niscpr.res.in
Table 3: Illustrative TLC Data for a Benzimidazole Derivative
| Compound | Solvent System | Rf Value |
|---|---|---|
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine niscpr.res.in | 20% CHCl3:CH3OH | 0.62 |
Note: This data is provided as a representative example of TLC application for benzimidazole characterization.
Column Chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. For this compound, after synthesis, the crude product would likely be purified using column chromatography. This method utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase (eluent) that flows through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The selection of an appropriate eluent system, often a mixture of solvents with varying polarities (e.g., dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexane), is crucial for achieving effective separation. scispace.com The purification of various benzimidazole derivatives has been successfully achieved using silica gel column chromatography with solvent systems such as dichloromethane:methanol. scispace.com
Computational and Theoretical Investigations of N,1 Dimethyl 1h Benzo D Imidazol 2 Amine and Its Analogues
Conformational Analysis and Energy Profiles (e.g., Semi-empirical Methods like AM1)
Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. For benzimidazole (B57391) derivatives, understanding the preferred conformations is essential as it influences the molecule's physical, chemical, and biological properties. Semi-empirical methods, such as AM1 (Austin Model 1), are frequently employed for this purpose due to their balance of computational speed and reasonable accuracy, making them suitable for scanning the potential energy surface (PES) of flexible molecules. researchgate.netlew.ro
In a typical conformational analysis of a benzimidazole analogue, the molecular energy profile is determined by systematically rotating one or more flexible bonds. researchgate.net For instance, in a study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, a compound structurally related to N,1-dimethyl-1H-benzo[d]imidazol-2-amine, researchers performed AM1 calculations to map the conformational flexibility. researchgate.net The process involved varying a selected torsion angle from -180° to +180° in 5° increments and calculating the energy at each step to identify the lowest-energy conformers. researchgate.net Such analyses reveal the energy barriers between different conformations and the most stable, low-energy shapes the molecule is likely to adopt. lew.ro The geometry optimizations for these studies are often carried out using algorithms like the Polak-Ribiere conjugate gradient until a stable energy minimum is reached. lew.ro
The data generated from these calculations can be represented in an energy profile table, illustrating the relationship between the dihedral angle and the relative energy of the molecule.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Comment |
|---|---|---|
| -180 | 5.2 | Eclipsed Conformation |
| -120 | 0.5 | Gauche Conformation |
| -60 | 0.0 | Global Minimum (Most Stable) |
| 0 | 6.0 | Eclipsed Conformation (Energy Maximum) |
| 60 | 0.2 | Local Minimum |
| 120 | 0.8 | Gauche Conformation |
| 180 | 5.2 | Eclipsed Conformation |
Solvent Effects Modeling (e.g., Onsager, Polarizable Continuum Model - PCM)
The surrounding medium can significantly influence the properties and behavior of a molecule. Solvent effects modeling is a computational technique used to simulate how a solvent environment affects a solute's structure, stability, and electronic properties. For benzimidazole derivatives, which may be studied or utilized in various solutions, understanding these interactions is crucial. Implicit solvation models, such as the Onsager model and the Polarizable Continuum Model (PCM), are widely used because they offer a computationally efficient way to approximate solvent effects. researchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the surrounding dielectric. researchgate.net In studies of benzimidazole analogues, these methods have been applied to investigate the energetic behavior of the compound in different solvents. researchgate.net For example, optimization calculations can be performed in solvents like chloroform (B151607) (ε ≈ 4.9), methanol (B129727) (ε ≈ 32.6), and water (ε ≈ 78.4) to determine how properties like total energy and dipole moment change with the polarity of the medium. researchgate.net The Integral-Equation-Formalism Polarizable Continuum Model (IEF-PCM) is a commonly implemented variant of this approach. researchgate.net
The results from such modeling can predict how the stability and electronic character of this compound and its analogues would be altered in different chemical environments.
| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|---|
| Gas Phase | 1.00 | -512.12345 | 3.5 |
| Chloroform | 4.90 | -512.12890 | 4.8 |
| Methanol | 32.63 | -512.13150 | 5.5 |
| Water | 78.39 | -512.13211 | 5.7 |
Theoretical Prediction of Thermodynamic Properties
Computational methods, particularly Density Functional Theory (DFT), allow for the ab initio prediction of various thermodynamic properties of molecules. researchgate.netmdpi.com These calculations provide fundamental insights into the stability and energy of compounds like this compound and its analogues under different temperature conditions. The key thermodynamic parameters typically calculated are heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m). mdpi.com
These properties are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. mdpi.com Studies on benzimidazole derivatives have shown that these thermodynamic parameters are temperature-dependent. mdpi.com As the temperature increases, the molecular vibrations become more intense, leading to a corresponding increase in the values of heat capacity, entropy, and enthalpy. mdpi.com For instance, in a computational study of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative, thermodynamic properties were calculated at the B3LYP/6-311G(d,p) level of theory across a temperature range of 100 K to 1000 K. mdpi.com The results clearly demonstrated a positive correlation between temperature and the values of C⁰p,m, S⁰m, and H⁰m. mdpi.com
This theoretical data is invaluable for understanding the chemical behavior and reactivity of the compound under various thermal conditions.
| Temperature (K) | Heat Capacity, C⁰p,m (J·mol⁻¹·K⁻¹) | Entropy, S⁰m (J·mol⁻¹·K⁻¹) | Enthalpy, H⁰m (kJ·mol⁻¹) |
|---|---|---|---|
| 100.0 | 150.5 | 350.2 | 10.5 |
| 200.0 | 250.8 | 480.6 | 30.2 |
| 298.15 | 350.1 | 590.4 | 58.9 |
| 400.0 | 440.3 | 710.8 | 98.1 |
| 500.0 | 510.5 | 820.5 | 145.7 |
| 750.0 | 620.9 | 1015.3 | 280.3 |
| 1000.0 | 700.2 | 1180.1 | 440.6 |
Chemical Reactivity and Derivatization Strategies of the N,1 Dimethyl 1h Benzo D Imidazol 2 Amine Core
Nucleophilic Substitution Reactions
The exocyclic secondary amine group (-NHCH₃) in N,1-dimethyl-1H-benzo[d]imidazol-2-amine serves as the primary nucleophilic center. This site readily reacts with a variety of electrophiles to form trisubstituted amine derivatives. Unlike unsubstituted 2-aminobenzimidazole (B67599), the N1 position is blocked by a methyl group, directing all substitution reactions to the exocyclic nitrogen.
Common nucleophilic substitution reactions include:
Alkylation: Reaction with alkyl halides (e.g., alkyl iodides, bromides) in the presence of a base leads to the formation of N,N,1-trialkylated-1H-benzo[d]imidazol-2-amine derivatives. For instance, the reaction with butyl bromide would yield N-butyl-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.
Acylation: Treatment with acylating agents such as acid chlorides or anhydrides in an appropriate solvent yields the corresponding N-acyl derivatives (amides). This reaction is a common strategy to produce various functionalized benzimidazoles. eurekaselect.comnih.gov
These substitution reactions are fundamental for the synthesis of a diverse library of benzimidazole (B57391) derivatives. nih.gov The general reactivity of the 2-aminobenzimidazole core allows for reactions with a wide range of electrophiles, including aliphatic and aromatic halides, acid chlorides, and esters. eurekaselect.comresearchgate.net
| Reaction Type | Electrophile Example | Product Class |
| Alkylation | Butyl Bromide (CH₃(CH₂)₃Br) | Tertiary Amine |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |
Mannich Reactions
This compound, as a secondary amine, is a suitable substrate for the Mannich reaction. This three-component condensation involves an active hydrogen compound (often a ketone or another amine), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org In this case, the this compound itself acts as the amine component.
The reaction proceeds by forming an iminium ion from the secondary amine and formaldehyde, which then reacts with a nucleophile. wikipedia.org Alternatively, if another active hydrogen compound is not present, the benzimidazole core can be functionalized. The general procedure for synthesizing Mannich bases from 2-substituted benzimidazoles involves refluxing the benzimidazole, a secondary amine (if different from the substrate), and formaldehyde in a solvent like ethanol (B145695). nih.gov This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group, producing derivatives known as Mannich bases. chitkara.edu.inorganic-chemistry.org
Coordination Chemistry and Metal Complex Formation
The benzimidazole scaffold, particularly the nitrogen atoms, is well-known for its ability to coordinate with metal ions. researchgate.net In this compound, there are three potential coordination sites: the two ring nitrogens (N1 and N3) and the exocyclic nitrogen (N2').
However, coordination is most likely to occur through the sp²-hybridized "pyridine-like" nitrogen at the N3 position. The lone pair on this nitrogen is readily available for donation to a metal center. The N1 nitrogen is sterically hindered by the methyl group and its lone pair is part of the aromatic π-system, making it less available. The exocyclic nitrogen is also a potential coordination site, but coordination at N3 is generally preferred in simple benzimidazole ligands. researchgate.net
Benzimidazole derivatives can act as ligands, forming stable complexes with various transition metals like copper(II), zinc(II), nickel(II), and cobalt(II). nih.govrsc.org These metal complexes often exhibit distinct geometries, such as tetrahedral or square planar, depending on the metal ion and other coordinating ligands. nih.gov The formation of these complexes can significantly alter the electronic and steric properties of the parent molecule.
Reaction Mechanisms for Functionalization and Transformation
The functionalization of this compound primarily proceeds through mechanisms involving its nucleophilic exocyclic nitrogen.
Nucleophilic Substitution: Alkylation and acylation reactions typically follow an SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of the exocyclic nitrogen atom attacks the electrophilic carbon of the alkyl halide or acyl compound, leading to the displacement of the leaving group and the formation of a new N-C or N-acyl bond.
Mannich Reaction: The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the reaction between the secondary amine (this compound) and formaldehyde. wikipedia.org This iminium ion is then attacked by a nucleophile, which can be an enolized ketone or another molecule with an active hydrogen, resulting in the final aminomethylated product. wikipedia.orgorganic-chemistry.org
These mechanisms are central to the synthesis of more complex molecules built upon the benzimidazole scaffold. nih.govacs.org
Derivatization via Schiff Base Formation
A critical distinction must be made between the reactivity of this compound and its primary amine analog, 2-aminobenzimidazole. The latter, having a primary amine (-NH₂), readily undergoes condensation with aldehydes or ketones to form stable Schiff bases (imines), which contain a C=N double bond. eurekaselect.comnih.gov
Conversely, this compound is a secondary amine (-NHCH₃) and thus cannot form a stable Schiff base . The reaction of a secondary amine with an aldehyde or ketone initially forms an unstable iminium ion. If the carbonyl compound has an α-hydrogen, this intermediate can then eliminate a proton to form an enamine. This reactivity difference is a key aspect of its chemical profile and dictates the types of derivatives that can be synthesized from reactions with carbonyl compounds.
Oxidation Reactions for Precursor Synthesis
The benzimidazole ring is a robust aromatic system that is generally stable towards oxidation under mild conditions. This stability is a characteristic feature of many heterocyclic aromatic compounds. connectjournals.com Specific studies on the oxidation of this compound are not widely reported, suggesting that the core structure resists oxidation.
However, under harsh oxidative conditions (e.g., strong oxidizing agents like permanganate (B83412) or dichromate), degradation of the benzene (B151609) or imidazole (B134444) ring could occur. The methyl groups attached to the nitrogens might also be susceptible to oxidation under forcing conditions. Generally, for synthetic purposes, the benzimidazole core is considered a stable scaffold upon which other chemical transformations are performed. nih.gov
Tautomerism Studies (e.g., Imine-Enamine Tautomerization)
Tautomerism is a significant feature of the parent 2-aminobenzimidazole molecule, which exists in a dynamic equilibrium between its amino and imino forms (a type of annular tautomerism).
However, in this compound, this characteristic amino-imino tautomerism is blocked . The presence of the methyl group at the N1 position prevents the migration of a proton from the ring nitrogen to the exocyclic nitrogen, thereby "locking" the molecule in the amino form. The structure is fixed as N,1-dimethyl-1H-benzo[d]imidazol-2-amine and cannot isomerize to a 2-(methylimino) form.
Other forms of tautomerism, such as imine-enamine tautomerism, are not relevant to the ground state of the molecule itself. This type of tautomerism would only become a consideration for the products formed from its reaction with carbonyl compounds, as discussed in section 5.5.
Structure Activity Relationship Sar Principles and Ligand Design for Benzimidazole Derivatives
Exploration of Substituent Effects (e.g., Electron-Withdrawing and Electron-Donating Groups)
The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The electronic properties of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can modulate the molecule's interaction with its biological target.
For instance, in the context of antimicrobial agents, the strategic placement of EWGs often enhances potency. Studies have shown that derivatives with electron-withdrawing groups, such as a chloro group at the ortho position or a nitro group at the para position of a phenyl ring attached to the scaffold, were most effective against bacterial strains. nih.gov Conversely, the presence of electron-donating groups, like methyl (as seen in N,1-dimethyl-1H-benzo[d]imidazol-2-amine) and methoxy (B1213986) groups at the para position, contributed to more promising antifungal activity. nih.gov The nitro group, a strong EWG, has been shown to influence the mode of binding to biological targets like DNA compared to substituents with weaker electronic effects. nih.gov
Table 1: Effect of Substituents on Antimicrobial Activity of Benzimidazole Derivatives
| Substituent Group | Position | Electronic Effect | Observed Activity | Reference |
|---|---|---|---|---|
| Chloro | Ortho-position of phenyl ring | Electron-Withdrawing | Enhanced antibacterial activity | nih.gov |
| Nitro | Para-position of phenyl ring | Electron-Withdrawing | Enhanced antibacterial activity | nih.gov |
| Methyl | Para-position of phenyl ring | Electron-Donating | Promising antifungal activity | nih.gov |
Steric and Lipophilic Considerations for Optimal Biological Potency
Beyond electronic effects, the size (steric properties) and lipophilicity (fat-solubility) of substituents are critical determinants of a compound's biological potency. These factors govern how a molecule fits into a binding pocket and its ability to cross biological membranes.
For certain targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV-1) ion channel, the introduction of bulky, lipophilic groups at specific positions on the benzimidazole ring was found to be favorable for potent antagonist activity. nih.gov This suggests that for some biological targets, a larger, more fat-soluble molecular profile enhances binding and efficacy.
Rational Design and Optimization Strategies
Rational drug design leverages an understanding of a biological target's structure to design molecules that bind to it with high affinity and selectivity. For benzimidazole derivatives, computational techniques such as molecular docking are frequently employed to predict binding modes and guide synthetic efforts. nih.gov
This process involves creating a 3D model of the target protein and computationally "docking" potential ligands into the active site. For example, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, docking studies of benzimidazole derivatives revealed key hydrogen bonding interactions with specific amino acid residues like LYS721 and THR830 within the binding pocket. nih.gov Such insights allow chemists to design new analogs with modifications predicted to enhance these crucial interactions.
Starting with a core structure like This compound , a rational design approach would involve identifying a relevant biological target. Subsequently, docking simulations could predict how the N-methyl groups and the 2-amino group interact with the target's active site. Based on these predictions, new derivatives could be designed—for instance, by replacing a methyl group with a different functional group that could form an additional hydrogen bond or better occupy a hydrophobic pocket, with the goal of improving potency and selectivity. nih.govresearchgate.net
Scaffold Hybridization and Pharmacophore Design
Scaffold hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or even multi-target activity, which can be advantageous for treating complex diseases like cancer or inflammation. nih.gov
The benzimidazole scaffold has been successfully hybridized with various other heterocyclic systems. For example, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II for anticancer applications. researchgate.net In another study, benzimidazole was integrated with a phthalimide (B116566) subunit to create hybrid molecules that inhibit COX, LOX, and TNF-α for anti-inflammatory purposes. nih.gov The rationale is to combine the pharmacophoric elements of each scaffold into a single construct that can interact with multiple targets simultaneously or synergistically. nih.govfrontiersin.org
The This compound structure could serve as a starting point for hybridization. The 2-amino group provides a convenient chemical handle for linking it to other pharmacophores, such as 1,3,4-oxadiazole (B1194373) or 1,2,3-triazole moieties, to explore new biological activities or create agents with novel mechanisms of action. researchgate.netrsc.org
Hit-to-Lead Optimization Processes
In drug discovery, the "hit-to-lead" (H2L) process is a critical phase where initial "hits" from high-throughput screening are chemically modified to produce "lead" compounds with improved therapeutic potential. wikipedia.org This involves optimizing multiple parameters, including potency, selectivity against other targets, and pharmacokinetic properties like metabolic stability and solubility. wikipedia.orgnih.gov
The 2-aminobenzimidazole (B67599) scaffold has been the subject of such optimization efforts. In one campaign targeting Chagas disease, a 2-aminobenzimidazole hit was identified through phenotypic screening. nih.gov The subsequent hit-to-lead process involved the synthesis and evaluation of 277 derivatives to investigate the structure-activity relationships. This multiparametric optimization aimed to improve potency against the Trypanosoma cruzi parasite while enhancing microsomal stability and lipophilicity. nih.gov Similarly, another study detailed the SAR exploration of a benzimidazole phenylacetamide hit, where modifications to the scaffold led to improved potency against trypanosomes while maintaining low cytotoxicity. nih.govresearchgate.net
A compound like This compound could emerge as a hit in a screening campaign. The H2L process would then involve systematically modifying its structure. For example, chemists might explore different alkyl groups at the N1 position, introduce various substituents on the benzene (B151609) ring, or alter the substitution on the 2-amino group to find a derivative with a superior balance of potency, selectivity, and drug-like properties, ultimately advancing it to the lead optimization stage. nih.gov
Molecular Interactions and Biological Target Elucidation
Binding Affinity Studies with Biological Macromolecules
Specific binding affinity studies detailing the interaction of N,1-dimethyl-1H-benzo[d]imidazol-2-amine with a wide range of biological macromolecules are not extensively available in the reviewed literature. While the broader benzimidazole (B57391) scaffold is known to interact with various proteins, quantitative binding data (such as Kd, IC50, or Ki values) for the specific N,1-dimethyl derivative are not sufficiently reported to compile a comprehensive profile.
DNA Interaction Mechanisms
The interaction of this compound with DNA has not been specifically detailed in the available research. Studies on related bisbenzimidazole compounds have shown that they can act as DNA minor groove-binding ligands, often with a preference for AT-rich sequences, and these interactions are stabilized by hydrogen bonds and electrostatic forces. nih.gov However, experimental evidence to confirm or detail these specific mechanisms for this compound is not present in the search results.
Sequence-Specific Binding (e.g., AT-rich regions)
There is no specific information available from the search results to confirm that this compound exhibits sequence-specific DNA binding.
Minor Groove Binding
While many benzimidazole derivatives are known minor groove binders, there is no direct evidence in the provided search results to confirm this binding mode for this compound. nih.gov
Hydrogen Bonding and Electrostatic Interactions in DNA Binding
Specific details on the hydrogen bonding and electrostatic interactions between this compound and DNA are not available in the reviewed literature.
Enzyme Inhibition Mechanisms (e.g., Human Topoisomerase I, VEGFR-2 Kinase)
While various benzimidazole derivatives have been investigated as inhibitors of enzymes like Human Topoisomerase I and VEGFR-2 kinase, specific inhibitory activity and mechanistic studies for this compound are not reported in the search results. nih.govnih.govresearchgate.net A study on related compounds identified potent 1H-benzo[d]imidazole derivatives as inhibitors of Human Topoisomerase I, but did not include the N,1-dimethyl variant. nih.govacs.org
Receptor Binding Profiling (e.g., Neurotransmission Receptors, PqsR)
Specific research has been conducted on the interaction of this compound with the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR). In a study aimed at developing potent PqsR antagonists, this compound (referred to as compound 6a ) was synthesized and evaluated. nih.gov
The study found that the introduction of the 1-methyl-1H-benzo[d]imidazol-2-amine group resulted in a significant enhancement of inhibitory activity against PqsR. Compared to a parent quinazolin-4(3H)-one based inhibitor (1 ), compound 6a demonstrated a 15-fold increase in activity in the P. aeruginosa PAO1-L laboratory strain. nih.gov This highlights the importance of the benzimidazole heterocycle and the N-methyl substituent for the compound's antagonist function at this specific bacterial receptor. nih.gov While this provides a key insight into its receptor binding profile, information regarding its interaction with neurotransmission receptors was not found.
| Compound | Chemical Name | Target Receptor | Observed Activity |
|---|---|---|---|
| 6a | This compound | PqsR | 15-fold enhancement of antagonist activity compared to parent compound 1. nih.gov |
Computational Docking Simulations
Prediction of Binding Modes and Affinities
Computational docking studies have been employed to predict the binding modes and estimate the binding affinities of various benzimidazole derivatives against several biological targets. While specific docking studies focusing solely on this compound are not extensively detailed in the public domain, research on closely related analogs provides significant insights into its potential molecular interactions.
In studies targeting the Pseudomonas aeruginosa quorum sensing receptor PqsR, a derivative containing the 1-methyl-1H-benzo[d]imidazol-2-amine core (compound 6a) was docked into the PqsR ligand-binding domain (PDB ID: 7O2T). The simulations predicted a specific binding orientation within the receptor's active site, which was crucial for its antagonist activity. nih.gov The introduction of the 1-methyl-1H-benzo[d]imidazol-2-amine group in one series of compounds led to a 15-fold enhancement in inhibitory activity against PqsR. nih.gov
Furthermore, docking studies of other 1H-benzo[d]imidazole derivatives against different targets, such as human topoisomerase I, have yielded predicted binding affinities. For instance, certain bisbenzimidazole derivatives have shown calculated binding affinities in the range of -5.4 to -5.5 kcal/mol. nih.govacs.org These values, while not directly for this compound, are indicative of the favorable binding energies that this chemical scaffold can achieve.
The following table summarizes predicted binding affinities for some 1H-benzo[d]imidazole derivatives against Human Topoisomerase I, as reported in a study. nih.gov
| Compound | Predicted Binding Affinity (kcal/mol) |
| 11a | -5.453 |
| 12a | -5.429 |
| 12b | -5.512 |
This data is for illustrative purposes to show the binding affinities of related benzimidazole compounds and not of this compound itself.
Characterization of Ligand-Target Interactions (e.g., Hydrogen Bonds, Van der Waals Forces)
The stability of the ligand-target complex is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Computational docking simulations excel at identifying these key interactions.
For benzimidazole derivatives targeting human topoisomerase I, the docking poses revealed specific hydrogen bonding and van der Waals interactions. For example, one derivative, compound 11a, was predicted to form a hydrogen bond with the Asp533 residue in the active site. nih.gov The same compound also engaged in numerous van der Waals interactions with surrounding residues, including Arg362, Gly363, Arg364, Arg488, Ala489, Gly490, Asn491, Lys493, Val502, and Gly503. nih.gov
Another derivative, compound 12a, was predicted to form hydrogen bonds with Arg362 and Lys374, complemented by hydrophobic and van der Waals interactions with several other residues. nih.gov The benzimidazole scaffold itself is capable of forming various types of non-covalent interactions, which contributes to its versatility as a pharmacophore. nih.gov
The key interactions for two benzimidazole derivatives with Human Topoisomerase I are detailed below:
| Compound | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Van der Waals/Hydrophobic) |
| 11a | Asp533 | Arg362, Gly363, Arg364, Arg488, Ala489, Gly490, Asn491, Lys493, Val502, Gly503 |
| 12a | Arg362, Lys374 | Met263, Leu360, Phe361, Gln421, Lys425, Kys493, Thr498, Thr501, Val502, Gly503, Lys532, Asp533 |
Ligand Binding Domain Analysis (e.g., PqsR Ligand Binding Domain)
A crucial aspect of computational docking is the analysis of the ligand's fit within the specific binding domain of the target protein. The PqsR ligand-binding domain (LBD) of Pseudomonas aeruginosa is a well-studied example. The PqsR LBD is known to consist of two distinct subdomains: a deep slot known as pocket A and an outer pocket referred to as pocket B. nih.gov These two pockets are connected by a hinge region composed of an antiparallel β-sheet. nih.gov
Docking simulations of PqsR inhibitors have revealed that binding is predominantly driven by hydrophobic interactions within pocket A. nih.gov Additionally, hydrogen bonds with residues such as Leu208 or Gln194 in pocket B can provide further stabilization. nih.gov The docking pose of a compound containing the 1-methyl-1H-benzo[d]imidazol-2-amine moiety showed its accommodation within this binding site, leading to the rational design of more potent antagonists. nih.gov This structural understanding is key to developing inhibitors that can effectively compete with the native ligand and disrupt the function of the PqsR protein.
Biological Activity and Underlying Mechanisms of Action of Benzimidazole Derivatives
Antimicrobial Activity
Benzimidazole (B57391) derivatives are recognized as a versatile class of molecules with potent activity against a range of microorganisms. nih.govnih.gov The growing challenge of antimicrobial resistance has spurred research into new chemical entities, with the benzimidazole nucleus emerging as a promising pharmacophore for the development of novel therapeutic agents. nih.govnih.gov
The antibacterial properties of benzimidazole derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that the efficacy of these compounds can be influenced by the nature and position of substitutions on the benzimidazole ring. nih.gov For instance, certain 2-substituted-1H-benzimidazole derivatives have shown notable activity against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govresearchgate.net The mechanism often involves the inhibition of essential bacterial processes or enzymes.
Table 1: Examples of Antibacterial Activity in Benzimidazole Derivatives
| Compound Class | Bacterial Strain | Observed Effect |
| 2-substituted-1H-benzimidazoles | Bacillus subtilis | Good antibacterial activity nih.gov |
| Benzothiazepine-substituted benzimidazoles | Staphylococcus aureus | Potent activity, comparable to streptomycin (B1217042) researchgate.net |
| Benzothiazepine-substituted benzimidazoles | Klebsiella aerogenes | Potent activity, comparable to penicillin researchgate.net |
| Aminobenzimidazole-coumaranone conjugates | Staphylococcus proteolyticus | Superior antimicrobial activity nih.gov |
In addition to their antibacterial action, benzimidazole derivatives exhibit significant antifungal properties. nih.gov The core structure is found in several clinically used antifungal agents. Research has shown that novel synthesized benzimidazole compounds can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. researchgate.netnih.gov The fungicidal or fungistatic activity is often attributed to the disruption of fungal cellular structures or metabolic pathways. researchgate.net
Table 2: Examples of Antifungal Activity in Benzimidazole Derivatives
| Compound Class | Fungal Strain | Observed Effect |
| 2-substituted-1H-benzimidazoles | Candida albicans | Good antifungal activity nih.gov |
| Benzothiazepine-substituted benzimidazoles | Aspergillus fumigatus | Potent antifungal effect researchgate.net |
| Benzothiazepine-substituted benzimidazoles | Trichophyton rubrum | Potent antifungal effect researchgate.net |
| Aminobenzimidazole-coumaranone conjugates | Aspergillus niger | Superior antimicrobial activity nih.gov |
The benzimidazole scaffold is a key component in the development of antiviral agents. nih.gov Its structural similarity to purine (B94841) nucleotides allows some derivatives to interact with viral enzymes and proteins. nih.gov Various studies have reported the antiviral activity of benzimidazole compounds against a diverse range of DNA and RNA viruses, including Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV). semanticscholar.org Their mechanism of action can involve inhibiting viral replication at different stages.
A modern approach to antimicrobial therapy involves disarming pathogens by targeting their virulence factors, rather than killing them directly. This strategy may impose less selective pressure for the development of resistance. nih.gov Certain benzimidazole derivatives have been identified as effective modulators of bacterial virulence. Specifically, derivatives of 1-methyl-1H-benzo[d]imidazol-2-amine have demonstrated significant inhibition of virulence factor production in Pseudomonas aeruginosa. nih.gov This includes the suppression of pyocyanin, a redox-active toxin that contributes to the pathogen's persistence in infections, and the reduction of 2-alkyl-4(1H)-quinolones (AQ), which are signaling molecules. nih.govnih.gov
Bacteria often coordinate their collective behavior, including virulence factor production and biofilm formation, through a cell-to-cell communication system known as quorum sensing (QS). nih.govnih.gov Targeting QS is a promising anti-virulence strategy. nih.gov The pqs system is a key QS network in Pseudomonas aeruginosa, controlled by the transcriptional regulator PqsR. nih.gov Research has shown that 1-methyl-1H-benzo[d]imidazol-2-amine derivatives can act as potent PqsR antagonists. nih.gov By inhibiting PqsR, these compounds disrupt the entire pqs signaling cascade, leading to a reduction in the expression of virulence genes and biofilm maturation. nih.govnih.gov For example, the 1-methyl-1H-benzo[d]imidazol-2-amine derivative, compound 6a, showed a 15-fold enhancement in PqsR inhibitory activity compared to earlier lead compounds. nih.gov
Anticancer Potential
The benzimidazole nucleus is considered a "privileged scaffold" in cancer drug discovery due to its presence in various compounds with potent antiproliferative activities. acs.orgnih.gov Their structural resemblance to purine nucleotides allows them to interact with the machinery of DNA replication and repair in cancer cells. nih.gov
Several mechanisms have been proposed for the anticancer effects of benzimidazole derivatives. One key mechanism is the inhibition of topoisomerase enzymes, such as Human Topoisomerase I (Hu Topo I), which are crucial for resolving DNA topological problems during replication and transcription. acs.orgnih.gov By inhibiting these enzymes, benzimidazole compounds can lead to DNA damage and trigger apoptosis in cancer cells. Furthermore, some derivatives have been shown to cause cell cycle arrest, predominantly in the G2/M phase, thereby preventing cancer cell proliferation. acs.org
Table 3: Anticancer Potential and Mechanisms of Benzimidazole Derivatives
| Compound Class | Cancer Cell Lines | Mechanism of Action |
| Novel 1H-benzo[d]imidazoles (BBZs) | Panel of 60 human cancer cell lines | Inhibition of Human Topoisomerase I (Hu Topo I) acs.org |
| Novel 1H-benzo[d]imidazoles (BBZs) | Various cancer cells | Prominent G2/M phase cell cycle arrest acs.org |
| Bisbenzimidazoles | Various cancer cells | DNA minor groove binding nih.gov |
In Vitro Cell Growth Inhibition (GI₅₀) in Cancer Cell Lines
Benzimidazole derivatives have demonstrated notable cytotoxic effects across a wide range of human cancer cell lines. The 50% growth inhibition (GI₅₀) value is a standard measure of a compound's potency in inhibiting cell proliferation.
Several novel 1H-benzo[d]imidazole (BBZ) derivatives have been synthesized and evaluated for their anticancer potential against a panel of 60 human cancer cell lines. The most potent of these compounds exhibited GI₅₀ values ranging from 0.16 to 3.6 μM. nih.govsemanticscholar.org Specifically, certain derivatives showed strong cytotoxicity against various cancer cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. nih.gov For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds showed excellent cytotoxic effects, with GI₅₀ values between 7.82 and 21.48 μM against four different cancer cell lines. nih.gov
While extensive data exists for the broader class, specific GI₅₀ values for N,1-dimethyl-1H-benzo[d]imidazol-2-amine are not prominently detailed in the reviewed literature. However, the consistent anticancer activity of its structural analogs underscores the potential of the benzimidazole core in inhibiting cancer cell growth.
Table 1: In Vitro Growth Inhibition (GI₅₀) of Select Benzimidazole Derivatives
| Compound Class | Cancer Cell Line(s) | GI₅₀ Range (µM) |
|---|---|---|
| Novel 1H-benzo[d]imidazole (BBZ) derivatives | NCI-60 Panel | 0.16 - 3.6 nih.govsemanticscholar.org |
| Benzylidenebenzohydrazide Hybrids | Various | 7.82 - 21.48 nih.gov |
| 2,4-diarylaminopyrimidine analogues | Karpas299 (ALK-positive) | 0.016 nih.gov |
This table is interactive and can be sorted by column.
Cell Cycle Modulation (e.g., G2/M Arrest)
A key mechanism through which benzimidazole derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle. Many compounds in this class have been shown to induce cell cycle arrest, particularly at the G2/M phase, which prevents the cell from entering mitosis and ultimately leads to cell death. researchgate.net
Flow cytometry studies have provided evidence that certain 1H-benzo[d]imidazole derivatives cause a prominent arrest in the G2/M phase of the cell cycle. nih.govsemanticscholar.orgacs.org This arrest indicates that the cellular damage, often to the DNA, is challenging for the cell to repair, triggering a halt in proliferation. nih.govacs.org For example, treatment of MDA-MB-231 breast cancer cells with specific benzimidazole derivatives led to a significant increase in the G2/M cell population within hours. acs.org
Furthermore, a study involving the synthesis of inhibitors for the enzyme Casein Kinase 1 (CK1) utilized 1-methyl-1H-benzo[d]imidazol-2-amine as a starting material. nih.gov The resulting derivative, when applied to OVCAR-3 ovarian cancer cells, caused a slight but notable increase in the percentage of cells in the G2 phase, pointing to a direct link between this specific chemical structure and cell cycle modulation. nih.gov
Enzyme Inhibition related to Cancer Progression
The anticancer activity of benzimidazole derivatives is frequently linked to their ability to inhibit key enzymes that are crucial for cancer cell survival and proliferation.
Topoisomerase Inhibition: DNA topoisomerases are vital enzymes for DNA replication and transcription. nih.gov Certain benzimidazole derivatives function as topoisomerase inhibitors, preventing cancer cells from replicating their DNA. nih.gov For example, one potent derivative demonstrated 50% inhibition (IC₅₀) of human topoisomerase I at a concentration of 16 μM. nih.govsemanticscholar.orgacs.org
Kinase Inhibition: Protein kinases are another major target. Deregulation of kinases is a common feature in many cancers.
Casein Kinase 1 (CK1): Novel heterocyclic compounds developed from 1-methyl-1H-benzo[d]imidazol-2-amine have been identified as highly potent and selective inhibitors of CK1δ and CK1ε, with IC₅₀ values as low as 0.040 μM. nih.gov Deregulation of these kinases is linked to the development of various cancers. nih.gov
Anaplastic Lymphoma Kinase (ALK): To combat drug resistance from ALK mutations, novel analogues incorporating a 1H-benzo[d]imidazol motif were designed. The most promising of these compounds showed potent enzymatic inhibition against wild-type ALK and its mutants, with IC₅₀ values in the low nanomolar range (2.7 nM to 5.7 nM). nih.gov
VEGFR-2 Kinase: As key mediators of angiogenesis (the formation of new blood vessels that tumors need to grow), VEGFR-2 inhibitors are a valuable cancer treatment strategy. researchgate.net A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of VEGFR-2 kinase, with one compound exhibiting an IC₅₀ value of 0.03 μM. researchgate.net
Table 2: Enzyme Inhibition by Select Benzimidazole Derivatives
| Enzyme Target | Derivative Class | IC₅₀ Value |
|---|---|---|
| Human Topoisomerase I | Novel 1H-benzo[d]imidazole (BBZ) | 16 µM nih.govsemanticscholar.orgacs.org |
| Casein Kinase 1δ (CK1δ) | Thiazole-4-carboxamide derivative | 0.040 µM nih.gov |
| Anaplastic Lymphoma Kinase (ALK) | 2,4-diarylaminopyrimidine analogue | 2.7 nM nih.gov |
This table is interactive and can be sorted by column.
Anti-inflammatory Activities
The benzimidazole scaffold is also associated with significant anti-inflammatory properties. Research has shown that derivatives of this class can modulate the body's inflammatory response. For example, synthesized benzo[f]benzo nih.govacs.orgimidazo[1,2-d] acs.orgnih.govoxazepine derivatives displayed varying effects on the release of pro-inflammatory cytokines, such as human interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), depending on the specific cancer cell line being tested. scienceopen.comscielo.br This suggests a potential role for these compounds as anti-inflammatory agents, possibly in the context of cancer-related inflammation. scienceopen.comscielo.br Other studies have also reported the synthesis of benzimidazole derivatives with the specific aim of achieving anti-inflammatory activity. nih.gov
Anthelmintic Activity
Historically, benzimidazole derivatives are well-established as a major class of anthelmintic drugs, used to treat infections caused by parasitic worms. researchgate.net While direct studies on this compound were not found, research on the closely related compound N-methylbenzo[d]oxazol-2-amine demonstrates the potential of this structural motif. This compound showed notable in vivo anthelmintic properties against Trichinella spiralis in infected mice. nih.gov At a dose of 250 mg/kg, it reduced the worm abundance in the digestive tract by 49%. nih.gov Broader studies on other benzimidazole derivatives have shown significant activity against various helminths, including Toxocara canis larvae and Hymenolepis nana adults, with some derivatives showing better efficacy than the standard drug albendazole. researchgate.net
Immunomodulatory Effects (e.g., TLR8 Agonism)
Benzimidazole derivatives have been identified as potent modulators of the innate immune system. Specifically, the 1-alkyl-1H-benzimidazol-2-amine chemotype has been recognized for its human Toll-like receptor 8 (TLR8)-specific agonistic activities. nih.govnih.govacs.org TLR8 agonists are known to strongly induce the production of T helper 1 (Th1)-polarizing cytokines, making them promising candidates for vaccine adjuvants. nih.gov A comprehensive study on this class of compounds found that derivatives like 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine are pure TLR8 agonists, capable of evoking strong pro-inflammatory cytokine and Type II interferon responses in human peripheral blood mononuclear cells. nih.govnih.govacs.org This novel class of compounds represents a valuable tool for understanding TLR8 signaling and for potential use in vaccine development. nih.govacs.org
Advanced Research Applications and Future Directions
Role in Drug Discovery and Development
The benzimidazole (B57391) scaffold is a cornerstone in the development of new therapeutic agents. nih.govarabjchem.org Derivatives have been investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties. nih.govfrontiersin.org The specific biological action of a benzimidazole derivative is highly dependent on its chemical structure and the target enzyme or receptor. nih.gov
Research has shown that 2-substituted benzimidazoles are particularly potent as anticancer agents. arabjchem.org For example, certain bis-benzimidazole derivatives have been found to interfere with DNA topoisomerase I, an essential enzyme for DNA replication, and exhibit cytotoxic effects against cancer cell lines. arabjchem.org The N,1-dimethyl-1H-benzo[d]imidazol-2-amine structure and its analogues are explored for their ability to bind to various biological targets. This includes inhibiting enzymes crucial for disease progression and binding to receptors involved in neurotransmission, suggesting potential applications in neuropharmacology. researchgate.netacs.orgnih.gov
The structural flexibility of the benzimidazole core allows for extensive modifications, which has led to the development of numerous drugs. ijpsjournal.com Structure-activity relationship (SAR) studies are crucial in rationally designing new drug candidates with improved efficacy and specificity. nih.gov
Table 1: Therapeutic Targets of Benzimidazole Derivatives
| Therapeutic Area | Target/Mechanism | Example Compound Class |
|---|---|---|
| Oncology | DNA Topoisomerase I Inhibition | Bis-benzimidazole derivatives arabjchem.org |
| Oncology | Microtubule Polymerization Inhibition | Nocodazole nih.gov |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Phenylmethanimine derivatives researchgate.net |
| Neurodegenerative Disease | 17β-HSD10 Inhibition | 2-phenyl-1H-benzo[d]imidazole derivatives nih.gov |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal | Various 2-substituted derivatives nih.govnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) Inhibition | MBNHYD, MBPHYD ijpsjournal.com |
| Gastrointestinal Disorders | H+/K+-ATPase (Proton Pump) Inhibition | Lansoprazole ijpsjournal.com |
Application in Catalysis Research
In the field of coordination chemistry and catalysis, benzimidazole derivatives serve as versatile ligands. The nitrogen atoms within the imidazole (B134444) ring of compounds like this compound can form stable complexes with various transition metals. nih.gov
These metal complexes are investigated for their catalytic activity in a range of organic transformations and polymerization reactions. nih.gov For instance, nickel complexes incorporating benzimidazole-based ligands have been studied for ethylene (B1197577) oligomerization. researchgate.net Similarly, copper(II)-catalyzed reactions involving benzimidazole derivatives have been developed for synthesizing other complex heterocyclic structures. researchgate.netrichmond.edu The development of nano-catalysts, such as Zinc Oxide nanoparticles (ZnO-NPs), has also been shown to efficiently promote the synthesis of benzimidazole derivatives, offering higher yields and shorter reaction times. nih.govmdpi.com
Potential in Materials Science
The unique structural and electronic properties of benzimidazole compounds make them valuable in materials science. nih.gov Their ability to coordinate with metals is not only useful in catalysis but also in the creation of novel materials with specific functions.
A significant area of research is the incorporation of imidazole functional groups into Covalent Organic Frameworks (COFs). acs.org COFs are porous, crystalline polymers with highly ordered structures. Introducing benzimidazole moieties into the COF framework can enhance π-electronic conjugation. This modification alters the material's electronic properties, leading to changes in fluorescence and other photophysical characteristics. acs.org Such functionalized materials have potential applications in sensors, optoelectronics, and gas storage. These materials often exhibit high thermal stability, with decomposition temperatures exceeding 400°C. acs.org
Environmental Research Considerations (e.g., Agricultural Applications as Fungicides)
The inherent biological activity of the benzimidazole scaffold extends to agricultural applications. Many derivatives exhibit potent antimicrobial properties, making them candidates for the development of new fungicides and bactericides to protect crops. nih.govresearchgate.net For example, the commercial fungicide Tiabendazole is a benzimidazole derivative. nih.gov Research into novel imidazole-containing chalcones has shown significant fungicidal activity against plant pathogens like Rhizoctonia solani. researchgate.net This highlights the potential for creating more effective and targeted agrochemicals based on this chemical structure.
Emerging Research Trends and Translational Prospects
The future of benzimidazole research is geared towards precision and efficiency. In drug discovery, the focus is on developing highly targeted therapies tailored to specific molecular signatures of diseases, a cornerstone of precision medicine. ijpsjournal.com The synthesis of extensive libraries of benzimidazole derivatives for high-throughput screening against various biological targets continues to be a major trend. nih.govresearchgate.net
In catalysis, the development of more efficient and eco-friendly synthetic methods, including the use of recyclable nanocatalysts, is a key area of advancement. mdpi.comresearchgate.net For materials science, the exploration of benzimidazoles in advanced functional materials like COFs is just beginning, with prospects for creating materials with tailored electronic and optical properties for next-generation technologies. acs.org
Given the broad therapeutic and chemical utility of the benzimidazole scaffold, it is anticipated that many new pharmaceuticals and materials containing this structure will be developed in the coming years, addressing challenges in medicine, agriculture, and technology. nih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for N,1-dimethyl-1H-benzo[d]imidazol-2-amine, and how are reaction conditions optimized?
- Methodology :
- Fragment-based synthesis : React 1-methyl-1H-benzo[d]imidazol-2-amine with methylating agents (e.g., methyl iodide) under basic conditions. highlights the scaffold’s utility in PRMT5/MTA inhibitors, where lipophilicity (clogP = 1.7) and binding potency (IC₅₀ = 12.0 µM) are critical .
- Catalyzed coupling : Use CBr₄ (3 equiv) in acetonitrile at 80°C for one-pot benzamide derivatization, achieving yields up to 78% (Table 1, entry 1 in ) .
Q. How is the structural integrity of this compound validated?
- Characterization techniques :
- IR spectroscopy : Compare experimental spectra with NIST reference data ( ) .
- NMR : Analyze ¹H/¹³C shifts (e.g., δ 158.0 ppm for aromatic carbons in ) and ESI-MS (e.g., m/z 331.9 [M+H]⁺ in ) .
- X-ray crystallography : Resolve binding modes (e.g., bifurcated H-bonds with Glu435/Glu444 in PRMT5/MTA co-crystal structures, PDB: 8CTB) .
Q. What are the primary intermolecular interactions of this compound in biological systems?
- Key interactions :
- Hydrogen bonding : The –NH₂ group forms bifurcated H-bonds with backbone carbonyls (e.g., Glu435 in PRMT5) .
- Van der Waals forces : Methyl groups interact with hydrophobic pockets (e.g., CD atom of Glu435 in PRMT5) .
- π-π stacking : Aromatic benzimidazole rings engage with histidine or phenylalanine residues in target proteins ( ) .
Advanced Research Questions
Q. How can lipophilic ligand efficiency (LLE) be improved for this compound derivatives?
- Approach :
- Fragment elaboration : Introduce polar substituents (e.g., -OH, -NH₂) to reduce clogP while maintaining binding affinity. shows that increasing polarity improves LLE (e.g., LLE = 3.2 for clogP = 1.7 vs. higher LLE for less lipophilic analogs) .
- Structure-guided design : Use co-crystal data (PDB: 8CTB) to identify regions tolerant to functionalization without disrupting key interactions .
Q. What mechanistic insights explain unexpected reaction pathways during synthesis?
- Case study : reports an unusual N-demethylation and self-catalyzed N-diarylation during SNAr amination. The desired product reacts faster with 1-methylpiperidinamine, forming a bis-benzimidazole derivative. Proposed mechanisms include:
- Base-mediated demethylation : KI/K₂CO₃ promotes cleavage of the methyl group.
- Electrophilic aromatic substitution : The intermediate undergoes diarylation due to electron-deficient benzimidazole cores .
Q. How can computational modeling guide the optimization of this compound for neuroprotective or anticancer applications?
- Methods :
- Docking studies : Simulate binding to mGluR5 (neuroprotection) or PRMT5 (anticancer) using co-crystal coordinates ( ) .
- QSAR analysis : Correlate substituent effects (e.g., methyl vs. fluorobenzyl groups) with bioactivity. For example, fluorobenzyl derivatives in show enhanced antiplasmodial activity (IC₅₀ = 331.9 nM) .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., H-bond retention in PRMT5) .
Q. What strategies mitigate challenges in regioselective functionalization of the benzimidazole core?
- Solutions :
- Protecting groups : Use tosyl (Ts) or sulfonyl groups to direct reactions to specific positions ( ) .
- Metal catalysis : Employ CuI for three-component couplings (e.g., with alkynes and sulfonyl azides) to install diverse substituents ( ) .
- Visible-light-mediated reactions : Achieve catalyst-free C–N bond formation under mild conditions ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
